DMT(-5)3-deoxy-D-eryPenf(b)-uracil-1-yl
Description
DMT(-5)3-deoxy-D-eryPenf(b)-uracil-1-yl is a synthetic nucleoside analog characterized by a uracil base attached to a 3-deoxy-D-erythro-pentofuranosyl sugar moiety. The "DMT(-5)" designation indicates the presence of a 4,4′-dimethoxytrityl (DMT) protecting group at the 5′-position of the sugar, a common strategy in oligonucleotide synthesis to block hydroxyl groups during solid-phase chemical reactions . The "3-deoxy" modification removes the hydroxyl group at the 3′-position of the sugar, which can alter the compound’s conformational flexibility and resistance to enzymatic degradation. The uracil base is linked via the N1 position to the sugar, typical of canonical nucleosides.
Properties
Molecular Formula |
C30H30N2O7 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-25-18-26(33)28(39-25)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1 |
InChI Key |
SOUPYGXBZUZSCA-ZRRKCSAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=CC(=O)NC5=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares DMT(-5)3-deoxy-D-eryPenf(b)-uracil-1-yl with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | 5′-O-DMT-2′-deoxyuridine | 3-(Uracil-1-yl)-L-alanine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~600 (estimated) | 647.7 | 225.2 |
| logP (Predicted) | 3.8 | 4.1 | -1.2 |
| Solubility | Soluble in CHCl₃, MeOH | Soluble in CHCl₃ | Water-soluble |
| Metabolic Stability | High (3′-deoxy, DMT-protected) | Moderate | Low (amino acid conjugate) |
Notes and Limitations
- The exact structure and substituents of this compound are inferred from naming conventions and synthesis protocols in . Further experimental data (e.g., NMR, mass spectrometry) would clarify its configuration.
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